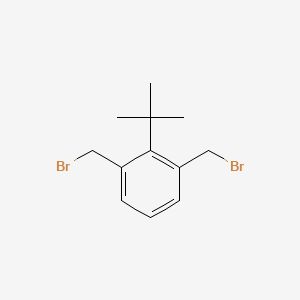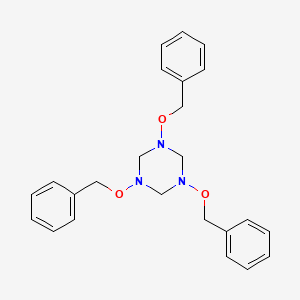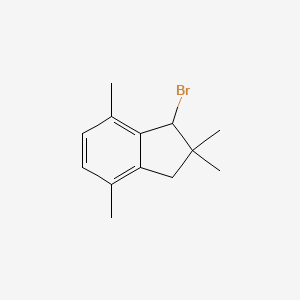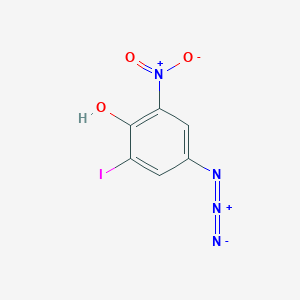
4-Azido-2-iodo-6-nitrophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Azido-2-iodo-6-nitrophenol is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of azido, iodo, and nitro functional groups attached to a phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Azido-2-iodo-6-nitrophenol typically involves multiple steps, starting from a suitable phenol derivative. One common approach is as follows:
Nitration: The starting phenol is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Iodination: The nitrated phenol is then subjected to iodination using iodine and an oxidizing agent such as hydrogen peroxide or sodium iodate.
Azidation: Finally, the iodinated nitrophenol is treated with sodium azide in the presence of a suitable solvent to introduce the azido group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
4-Azido-2-iodo-6-nitrophenol undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often replacing the iodo group.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The phenol group can be oxidized to a quinone derivative under suitable conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.
Major Products Formed
Substitution: Formation of azido-substituted derivatives.
Reduction: Formation of amino derivatives.
Oxidation: Formation of quinone derivatives.
Wissenschaftliche Forschungsanwendungen
4-Azido-2-iodo-6-nitrophenol has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds and as a reagent in click chemistry.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of 4-Azido-2-iodo-6-nitrophenol involves its ability to undergo nucleophilic substitution and reduction reactions. The azido group can act as a nucleophile, attacking electrophilic centers in other molecules. The nitro group can be reduced to an amine, which can further participate in various biochemical reactions. The phenol group can form hydrogen bonds and interact with biological targets, influencing the compound’s activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Azido-2-iodophenol: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-Iodo-4-nitrophenol: Lacks the azido group, limiting its applications in click chemistry.
4-Azido-2-nitrophenol: Lacks the iodo group, affecting its reactivity in substitution reactions.
Uniqueness
4-Azido-2-iodo-6-nitrophenol is unique due to the presence of all three functional groups (azido, iodo, and nitro) on the phenol ring. This combination of functional groups imparts distinct reactivity and versatility, making it valuable for various synthetic and research applications.
Eigenschaften
CAS-Nummer |
91502-46-4 |
|---|---|
Molekularformel |
C6H3IN4O3 |
Molekulargewicht |
306.02 g/mol |
IUPAC-Name |
4-azido-2-iodo-6-nitrophenol |
InChI |
InChI=1S/C6H3IN4O3/c7-4-1-3(9-10-8)2-5(6(4)12)11(13)14/h1-2,12H |
InChI-Schlüssel |
UHWLESZNJASJFX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)I)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,4',4''-[Nitrilotri(4,1-phenylene)]tris(2-methylbut-3-yn-2-ol)](/img/structure/B14346204.png)
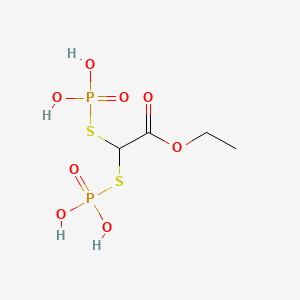
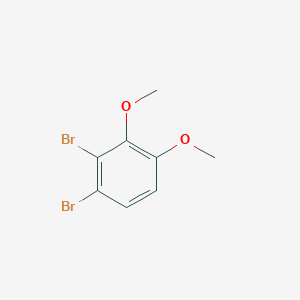
![N,N-Dimethyl-3-(triethylgermyl)-3-[(trimethylsilyl)oxy]butanamide](/img/structure/B14346227.png)
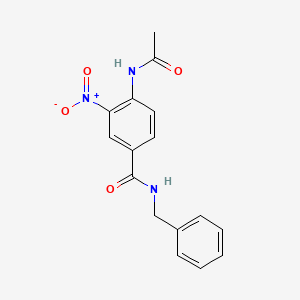
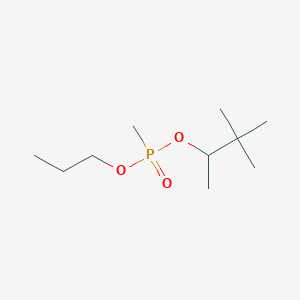
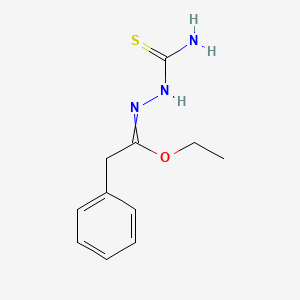
![(1Z)-1-{[4-(Diethylamino)phenyl]imino}-1H-isoindol-3-amine](/img/structure/B14346251.png)
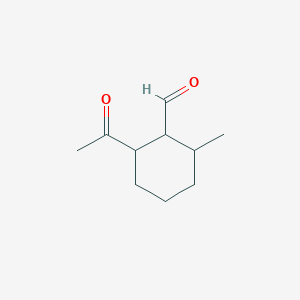
![2-[Bis(methylsulfanyl)methylidene]-1-(2-methylprop-2-en-1-yl)cyclohexan-1-ol](/img/structure/B14346272.png)
